molecular formula C16H17BrN2O3 B12197572 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B12197572
M. Wt: 365.22 g/mol
InChI Key: CMWIZKDENDNHOY-UHFFFAOYSA-N
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Description

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Piperidine: The acetylated brominated indole is coupled with piperidine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of the non-brominated indole derivative.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated indole moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
  • 1-[(5-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
  • 1-[(5-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Uniqueness

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its biological activity and alter its chemical reactivity compared to other halogenated or non-halogenated derivatives.

Properties

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

1-[2-(5-bromoindol-1-yl)acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H17BrN2O3/c17-13-3-4-14-11(8-13)5-7-18(14)10-15(20)19-6-1-2-12(9-19)16(21)22/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)

InChI Key

CMWIZKDENDNHOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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